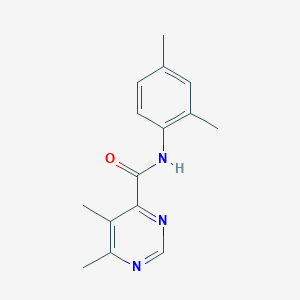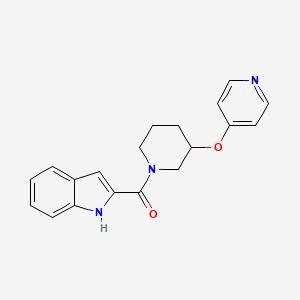
N-(2-acetyl-4,5-dimethoxyphenyl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetyl-4,5-dimethoxyphenyl)-N'-phenylurea, commonly known as ADP, is a chemical compound that has been widely used in scientific research for its unique properties. ADP belongs to the family of phenylurea derivatives and has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of ADP is not fully understood. However, it has been suggested that ADP exerts its effects by inhibiting the activity of protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β). PKC and GSK-3β are involved in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism. Inhibition of PKC and GSK-3β by ADP may explain its effects on cancer cells, insulin sensitivity, and cognitive function.
Biochemical and Physiological Effects
ADP has been shown to have various biochemical and physiological effects. In cancer cells, ADP has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. In diabetes, ADP has been shown to improve insulin sensitivity and glucose tolerance by regulating the expression of genes involved in glucose metabolism. In the brain, ADP has been shown to enhance memory and cognitive function by regulating the expression of genes involved in synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
ADP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It has been shown to have low toxicity and high selectivity for its target proteins, making it a useful tool for studying various cellular processes. However, ADP has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and limit its use in some assays. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for ADP research. One direction is to optimize the synthesis method to obtain a high yield of ADP. Another direction is to study the effects of ADP on other cellular processes, such as inflammation and oxidative stress. Additionally, the development of ADP analogs with improved solubility and longer half-life may enhance its usefulness in lab experiments. Finally, the development of ADP-based therapeutics for cancer, diabetes, and neurological disorders may have significant clinical implications.
Conclusion
In conclusion, ADP is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. ADP has several future directions for research, including optimization of the synthesis method, study of its effects on other cellular processes, development of ADP analogs, and development of ADP-based therapeutics. ADP has the potential to have significant clinical implications in the fields of cancer, diabetes, and neuroscience.
Synthesemethoden
ADP has been synthesized using various methods, including the reaction between 2-acetyl-4,5-dimethoxyaniline and phenyl isocyanate in the presence of a catalyst. Another method involves the reaction between 2-acetyl-4,5-dimethoxyaniline and phenyl isocyanate in the presence of a base. The yield of ADP is dependent on the reaction conditions, and optimization of the reaction parameters is necessary to obtain a high yield of ADP.
Wissenschaftliche Forschungsanwendungen
ADP has been used in various scientific research applications, including cancer research, diabetes research, and neuroscience research. In cancer research, ADP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, ADP has been shown to improve insulin sensitivity and glucose tolerance. In neuroscience research, ADP has been shown to enhance memory and cognitive function.
Eigenschaften
IUPAC Name |
1-(2-acetyl-4,5-dimethoxyphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)13-9-15(22-2)16(23-3)10-14(13)19-17(21)18-12-7-5-4-6-8-12/h4-10H,1-3H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDSYKAMQIQOLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)NC2=CC=CC=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetyl-4,5-dimethoxyphenyl)-1-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2385848.png)

![2-Butyl-6-(3-chloro-4-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385850.png)
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2385851.png)
![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2385854.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)
![1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2385863.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385867.png)

![(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2385869.png)